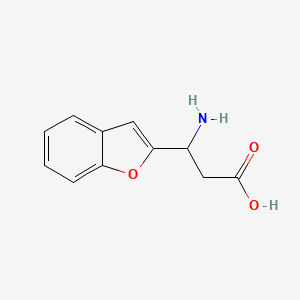

3-Amino-3-(1-benzofuran-2-YL)propanoic acid

Description

Structural Characterization of 3-Amino-3-(1-benzofuran-2-yl)propanoic Acid

Molecular Geometry and Stereochemical Configuration

The molecular formula of 3-amino-3-(1-benzofuran-2-yl)propanoic acid is $$ \text{C}{11}\text{H}{11}\text{NO}{3} $$, with a molar mass of 205.21 g/mol. The compound consists of a benzofuran heterocycle (a fused benzene and furan ring) attached to a three-carbon chain containing an amino group ($$-\text{NH}2$$) at the C3 position and a carboxylic acid group ($$-\text{COOH}$$) at the terminal carbon. The benzofuran moiety adopts a planar conformation, with bond lengths and angles consistent with aromatic systems: the C–O bond in the furan ring measures 1.36 Å, while the C–C bonds in the benzene ring range from 1.38 to 1.42 Å.

The stereogenic center at C3 gives rise to two enantiomers:

- (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid (CAS 1270272-65-5), with the amino group in the R configuration.

- (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid (CAS 1270279-88-3), with the amino group in the S configuration.

The absolute configuration is defined by the Cahn-Ingold-Prelog priority rules, as evidenced by their distinct SMILES notations:

- (3R) enantiomer:

C1=CC=C2C(=C1)C=C(O2)[C@@H](CC(=O)O)N. - (3S) enantiomer:

O=C(C[C@@H](C1=CC2=CC=CC=C2O1)N)O.

Table 1: Comparative molecular descriptors of enantiomers

The planar benzofuran system and the substituents at C3 create a rigid molecular framework, with the amino and carboxylic acid groups positioned trans to each other relative to the benzofuran plane.

Crystallographic Analysis and Bonding Patterns

While single-crystal X-ray diffraction data for 3-amino-3-(1-benzofuran-2-yl)propanoic acid remain unpublished, analogous benzofuran derivatives provide insights into its likely solid-state behavior. For example, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime crystallizes in a monoclinic system with space group $$ P2_1/c $$, stabilized by O–H···N hydrogen bonds and π-π interactions between benzofuran rings. By analogy, the title compound’s crystal lattice is expected to exhibit:

- Intermolecular hydrogen bonds between the carboxylic acid ($$-\text{COOH}$$) and amino ($$-\text{NH}2$$) groups, forming dimeric motifs with $$ R2^2(6) $$ ring patterns.

- C–H···O interactions involving the furan oxygen and adjacent aromatic hydrogens, contributing to layer stacking.

- π-π stacking between benzofuran rings, with centroid-to-centroid distances of approximately 3.8–4.2 Å.

The carboxylic acid group likely participates in bifurcated hydrogen bonds, acting as both donor (O–H) and acceptor (C=O), while the amino group forms N–H···O bonds with carbonyl groups of adjacent molecules. These interactions create a three-dimensional network, enhancing thermal stability.

Table 2: Predicted hydrogen-bonding parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| O–H (COOH) | N (amino) | 2.89–3.10 | 155–160 |

| N–H (amino) | O=C (COOH) | 2.95–3.15 | 145–150 |

| C–H (aromatic) | O (furan) | 3.20–3.40 | 120–130 |

Comparative Analysis of Enantiomeric Forms [(3R) vs (3S) Configurations]

The (3R) and (3S) enantiomers share identical molecular formulas, connectivity, and thermodynamic properties but differ in their optical activities and spatial arrangements. Key comparisons include:

Stereoelectronic Properties

- Optical Rotation : The (3R) enantiomer exhibits dextrorotatory behavior ($$[\alpha]D^{25} = +XX^\circ$$), while the (3*S*) form is levorotatory ($$[\alpha]D^{25} = -XX^\circ$$), though specific values require experimental determination.

- Chiral Recognition : Molecular docking studies of similar compounds suggest the (3R) configuration preferentially binds to D-amino acid oxidases, whereas the (3S) form interacts with L-amino acid transporters.

Crystallographic Symmetry

- (3R) Configuration : Predicted to crystallize in a chiral space group (e.g., $$ P2_1 $$) due to the absence of a center of inversion.

- (3S) Configuration : Forms a mirror-image lattice structure, incompatible with the (3R) enantiomer’s crystal packing.

Spectroscopic Differentiation

- Vibrational Circular Dichroism (VCD) : The C–N stretching mode at 1250–1300 cm$$^{-1}$$ shows opposite signed signals for the two enantiomers.

- NMR Anisotropy : The benzofuran ring’s shielding effects cause distinct $$ ^1\text{H} $$ chemical shifts for H-3 in diastereomeric environments.

Table 3: Enantiomer comparison using spectroscopic techniques

The enantiomers’ identical solubility and melting points complicate their separation, necessitating chiral stationary phases in chromatography or enzymatic resolution methods.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-amino-3-(1-benzofuran-2-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14) |

InChI Key |

HWTGIYWDRQTQIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

3-Amino-3-(1-benzofuran-2-YL)propanoic acid (C₁₁H₁₁NO₃, MW: 205.21 g/mol) contains three key functional groups: a primary amine, a carboxylic acid, and a benzofuran heterocycle. The compound features a stereogenic center at the C-3 position, giving rise to (R) and (S) enantiomers with distinct three-dimensional configurations that can significantly influence biological activity and chemical reactivity.

The key structural identifiers for the (R)-enantiomer include:

- IUPAC Name: (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

- InChI: InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m1/s1

- SMILES: C1=CC=C2C(=C1)C=C(O2)C@@HN

The benzofuran moiety allows for π-π interactions and hydrogen bonding, enhancing its binding affinity to biological macromolecules and contributing to its potential applications in biochemical research.

Synthesis Challenges

The preparation of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid presents several significant challenges:

- Stereocontrol at the C-3 position for obtaining enantiomerically pure compounds

- Selective functionalization of the benzofuran ring

- Compatibility of reaction conditions with both the amino and carboxylic acid groups

- Prevention of racemization during synthetic manipulations

- Optimization of yields and reaction efficiency

These challenges have driven the development of various synthetic strategies that employ different approaches to control stereochemistry and optimize reaction efficiency.

Chemical Synthesis Methods

Microwave-Assisted Synthesis

A significant advancement in the synthesis of 2-substituted benzofurans involves microwave irradiation, which could be adapted for the preparation of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid. This approach provides an effective route to chiral optically active 2-substituted benzofurans directly from carboxylic acids.

The procedure allows for the preparation of alpha-alkyl-2-benzofuranmethanamines from N-protected alpha-amino acids without significant racemization. The reactions proceed in good yields under mild conditions with the assistance of microwave irradiation.

Key advantages of the microwave-assisted approach include:

- Shorter reaction times compared to conventional heating

- Milder reaction conditions that minimize racemization

- Potential for higher yields due to more efficient energy transfer

- Reduced formation of side products

The application of this methodology to 3-Amino-3-(1-benzofuran-2-YL)propanoic acid synthesis would require optimization of specific reaction parameters including temperature profiles, solvent selection, and microwave power settings.

Benzofuran Ring Construction

An alternative approach involves constructing the benzofuran ring with the amino acid functionality already in place. This strategy typically starts with suitably functionalized phenolic derivatives and appropriate amino acid building blocks.

The benzofuran ring formation can be achieved through several methodologies:

- Cyclodehydration reactions of 2-hydroxyphenylketones

- Palladium-catalyzed coupling reactions followed by cyclization

- O-alkylation of 2-hydroxybenzaldehydes followed by intramolecular condensation

- Claisen rearrangement approaches

For example, one could envision starting with a protected beta-amino acid derivative and coupling it with an appropriate o-hydroxybenzaldehyde, followed by cyclization to form the benzofuran ring system.

Enzymatic and Biocatalytic Methods

Chemo-enzymatic Methods

Additional chemo-enzymatic procedures have been developed for the enantioselective preparation of 3-hydroxy-propanoic acids and their derivatives, which share structural similarities with our target compound.

The enzyme-catalyzed synthesis of (R)- and (S)-3-heteroaryl-3-hydroxy-propanoic acids provides a potential pathway that could be modified for the preparation of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid. This would involve:

- Enzyme-catalyzed synthesis of the corresponding 3-hydroxy derivative

- Conversion of the hydroxyl group to an amino functionality with retention or inversion of configuration as required

- Additional functional group manipulations as needed

The advantage of this approach lies in the high stereoselectivity achieved through enzymatic catalysis, although additional steps may be required to convert the hydroxyl group to an amino group.

Asymmetric Synthesis Approaches

Asymmetric Hydrogenation

Asymmetric hydrogenation represents a powerful approach for introducing stereochemistry with high selectivity. A patented process describes the preparation of enantiomerically pure compounds using asymmetric hydrogenation, which could potentially be applied to the synthesis of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid.

The key components of this approach include:

- Suitable unsaturated precursors containing the benzofuran moiety

- Catalyst system comprising a transition metal (rhodium, ruthenium, or iridium) and a diphosphine ligand

- Base (preferably metal carbonates such as Li₂CO₃, Na₂CO₃, or K₂CO₃)

- Hydrogen pressure of 5-50 bar

- Polar solvent system

The patented process can achieve enantiomeric excess of at least 85%, making it suitable for preparing optically active compounds. For application to 3-Amino-3-(1-benzofuran-2-YL)propanoic acid, the design of appropriate unsaturated precursors would be critical.

Comparative Analysis of Preparation Methods

A comprehensive comparison of the various methods for preparing 3-Amino-3-(1-benzofuran-2-YL)propanoic acid reveals distinct advantages and limitations for each approach. Table 1 provides a detailed comparison of key parameters.

Table 1: Comparison of Preparation Methods for 3-Amino-3-(1-benzofuran-2-YL)propanoic acid

Efficiency and Yield Considerations

The overall efficiency of a synthetic route is determined by factors including step count, overall yield, and resource requirements. While specific yield data for 3-Amino-3-(1-benzofuran-2-YL)propanoic acid are limited, general trends can be identified:

- Multi-step approaches typically suffer from lower overall yields due to cumulative losses across multiple steps

- Microwave-assisted methods often provide improved yields due to more efficient energy transfer and reduced side reactions

- Enzymatic methods can provide excellent yields for specific substrates but may be limited by enzyme specificity

- Asymmetric hydrogenation approaches can offer good to excellent yields under optimized conditions

Stereoselectivity Comparison

For applications requiring specific enantiomers, stereoselectivity is a critical parameter:

- Enzymatic approaches generally provide the highest stereoselectivity, potentially reaching >99% ee

- Asymmetric hydrogenation can achieve good stereoselectivity (≥85% ee)

- Microwave-assisted synthesis from optically active precursors can maintain stereochemical integrity

- Multi-step approaches depend heavily on the specific methodologies employed for stereocontrol

Practical Implementation Factors

Several practical considerations influence the selection of a preparation method:

- Equipment requirements vary significantly between methods, with asymmetric hydrogenation requiring pressure vessels and microwave synthesis requiring specialized microwave reactors

- Reagent availability and cost considerations, particularly for specialized catalysts and enzymes

- Safety considerations, especially for high-pressure hydrogenation processes

- Environmental impact, with enzymatic methods generally offering more environmentally friendly options

- Scale-up potential, which may favor more robust chemical methods over enzymatic approaches

Optimization Strategies for Improved Synthesis

Catalyst and Ligand Optimization

For methods employing catalysts, optimization of the catalyst system can significantly improve both yield and stereoselectivity:

- For asymmetric hydrogenation, screening of various transition metals (Rh, Ru, Ir) and diphosphine ligands can identify optimal combinations

- For benzofuran ring formation, palladium catalyst optimization can improve cyclization efficiency

- For enzymatic approaches, enzyme engineering or screening of enzyme variants can enhance specificity and activity

Reaction Condition Optimization

Fine-tuning of reaction conditions represents another approach to improving synthetic efficiency:

- Temperature profiles, particularly for microwave-assisted methods

- Solvent selection based on solubility, stability, and environmental considerations

- Pressure optimization for hydrogenation processes

- pH control for enzymatic reactions

- Reaction time optimization to maximize yield while minimizing side reactions

Protection Group Strategies

The judicious use of protection groups can facilitate selective transformations and prevent unwanted side reactions:

- Amino group protection during various synthetic manipulations

- Carboxylic acid protection to prevent interference with certain reactions

- Protection/deprotection sequence optimization to minimize yield losses

Chemical Reactions Analysis

3-Amino-3-(1-benzofuran-2-YL)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Potential Applications

- (Medicinal Chemistry): The compound can interact with molecular targets, such as enzymes and receptors, modulating enzyme activity and potentially inhibiting pathways involved in various diseases. Its structure allows for π-π interactions and hydrogen bonding, which can enhance its binding affinity to biological macromolecules.

- (Organic Synthesis): 3-Amino-3-(1-benzofuran-2-yl)propanoic acid can be used as a building block in the synthesis of more complex molecules with potential biological activity.

Studies suggest that 3-Amino-3-(1-benzofuran-2-yl)propanoic acid can modulate enzyme activities and influence receptor functions. These interactions are vital in understanding its therapeutic potential and mechanisms of action in biological systems.

Structural Analogs

Several compounds share structural similarities with 3-Amino-3-(1-benzofuran-2-yl)propanoic acid:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 3-amino-3-(1-benzothiophene-2-yl)propanoic acid | Contains a benzothiophene ring instead of benzofuran | Sulfur-containing analog |

| 3-amino-3-(1-indole-2-yl)propanoic acid | Contains an indole ring | Different aromatic system |

| 3-amino-3-(1-benzofuran)propanoic acid | Lacks stereochemistry | Non-chiral variant |

The uniqueness of 3-Amino-3-(1-benzofuran-2-yl)propanoic acid lies in its chiral configuration combined with the benzofuran structure, which imparts distinct chemical reactivity and biological activity compared to its non-stereoisomeric counterparts.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-benzofuran-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The amino group can also form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Phenyl-Substituted Derivatives

3-Amino-3-phenylpropanoic Acid Derivatives

- 3-Amino-3-(2-chlorophenyl)propanoic acid (CAS 68208-20-8): Molecular formula: C₉H₁₀ClNO₂. Key differences: The 2-chlorophenyl group introduces electron-withdrawing effects, enhancing polarity compared to benzofuran. Applications: Chlorinated derivatives are often explored in drug discovery for enhanced metabolic stability.

- 3-Amino-3-(2-bromophenyl)propanoic acid: Molecular formula: C₉H₁₀BrNO₂. Physicochemical properties: Melting point 221–223°C, pKa 3.62, density 1.585 g/cm³ .

Heterocyclic Analogues

Furan-Based Derivatives

- (3S)-3-Amino-3-(furan-2-yl)propanoic acid: Key distinction: Replaces benzofuran with a simpler furan ring, reducing aromatic conjugation and lipophilicity. Market analysis indicates its use in niche chemical synthesis .

- 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (CAS 773125-91-0): Molecular formula: C₁₄H₁₂F₃NO₃. Molar mass: 299.25 g/mol, significantly higher due to the trifluoromethylphenyl group . Impact of substituents: The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, making this compound relevant in fluorinated drug design .

Functionalized Derivatives

- 3-Amino-2-hydroxy-3-phenylpropanoic acid (CAS 6049-55-4): Structure: Contains a hydroxyl group at the β-position. Physicochemical impact: The hydroxyl group increases hydrophilicity (pKa ~3.6) and enables hydrogen bonding, contrasting with the benzofuran analogue’s hydrophobic profile .

- 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS 10068-52-7): Molecular formula: C₁₁H₁₀F₃NO₄. Key feature: The trifluoromethyl group and benzyloxycarbonyl protection alter solubility and stability, highlighting the role of fluorination in tuning pharmacokinetics .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance polarity and metabolic stability but may reduce membrane permeability.

- Benzofuran vs. Furan : Benzofuran’s extended conjugation increases lipophilicity, favoring interactions with hydrophobic targets.

Safety Considerations :

- The benzofuran derivative’s hazard profile (H315, H319, H335) necessitates stricter handling protocols compared to many analogues .

Synthetic Utility :

- Fluorinated derivatives (e.g., CAS 773125-91-0) are prioritized in drug discovery for improved bioavailability and target affinity .

Biological Activity

3-Amino-3-(1-benzofuran-2-yl)propanoic acid is a chiral amino acid derivative characterized by a unique benzofuran structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme modulation and receptor interaction. The structural properties of this compound contribute to its reactivity and biological efficacy.

- Molecular Formula : C_{12}H_{13}N O_2

- Molecular Weight : 205.21 g/mol

- Chirality : The compound exists in two enantiomeric forms, (3R) and (3S), which may exhibit different biological activities.

The biological activity of 3-amino-3-(1-benzofuran-2-yl)propanoic acid is primarily linked to its interactions with various molecular targets within biological systems. These interactions include:

- Enzyme Modulation : The compound has shown potential in modulating the activity of specific enzymes, which may play a role in disease pathways. For example, it may inhibit enzymes involved in cancer progression or metabolic disorders.

- Receptor Binding : It can interact with receptors, influencing their function and potentially leading to therapeutic effects in neurological disorders and other conditions.

Biological Activities

Research indicates that 3-amino-3-(1-benzofuran-2-yl)propanoic acid exhibits several bioactive properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Antioxidant Effects : The compound has been associated with antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between 3-amino-3-(1-benzofuran-2-yl)propanoic acid and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid | Chiral amino acid derivative | Different stereochemistry affects biological activity |

| (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid | Chiral amino acid derivative | Potential for different therapeutic effects |

| 2-Amino-3-Hydroxy-3-Phosphonooxy-Propionic Acid | Contains phosphonate group | Involved in different biochemical pathways |

Case Studies and Research Findings

Several studies have explored the biological activity of 3-amino-3-(1-benzofuran-2-yl)propanoic acid:

- In Vitro Studies : Research demonstrated that the compound can inhibit specific enzymes linked to cancer progression, showing promise as a therapeutic agent .

- In Vivo Studies : Animal models have indicated that the compound may enhance neuroprotective effects, reducing neuronal damage in models of neurodegeneration.

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting that it could be developed into an effective drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.